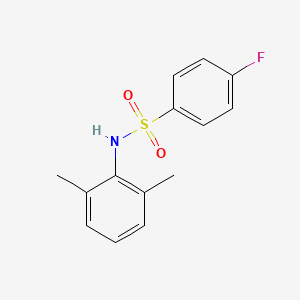

N-(2,6-dimethylphenyl)-4-fluorobenzenesulfonamide

Description

Properties

Molecular Formula |

C14H14FNO2S |

|---|---|

Molecular Weight |

279.33 g/mol |

IUPAC Name |

N-(2,6-dimethylphenyl)-4-fluorobenzenesulfonamide |

InChI |

InChI=1S/C14H14FNO2S/c1-10-4-3-5-11(2)14(10)16-19(17,18)13-8-6-12(15)7-9-13/h3-9,16H,1-2H3 |

InChI Key |

AOYUMWKKMUETCN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NS(=O)(=O)C2=CC=C(C=C2)F |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Stoichiometry

The sulfonyl chloride reacts with the primary amine group of 2,6-dimethylaniline, displacing chloride to form the sulfonamide bond. Triethylamine (TEA) or sodium acetate is commonly employed to neutralize HCl, shifting the equilibrium toward product formation. The general reaction is:

Experimental Protocol

A representative procedure from involves dissolving 2,6-dimethylaniline (1.0 equiv) in dichloromethane (DCM) under nitrogen. 4-Fluorobenzenesulfonyl chloride (1.1 equiv) is added dropwise, followed by TEA (4.4 equiv). The mixture is stirred at room temperature for 12–24 hours, after which the organic layer is washed with brine, dried over NaSO, and concentrated. Purification via silica gel chromatography (hexane/ethyl acetate) yields the product.

Key Data:

Optimized Synthetic Routes for Enhanced Efficiency

Solvent and Temperature Optimization

Replacing DCM with tetrahydrofuran (THF) at reflux (66°C) improves reaction kinetics, reducing the time from 24 hours to 6 hours. A study in demonstrated that THF enhances solubility of intermediates, achieving yields of 72–91% for analogous sulfonamides.

Stoichiometric Adjustments

Using a slight excess of sulfonyl chloride (1.2 equiv) ensures complete consumption of the amine. In, a 1:1.1 ratio of 2,6-dimethylaniline to sulfonyl chloride resulted in 85% yield, whereas a 1:1 ratio led to incomplete conversion (yield: 62%).

Workflow for Scalability

For large-scale synthesis (>100 mmol), recommends:

-

Slow Addition: Gradual introduction of sulfonyl chloride to prevent exothermic side reactions.

-

Aqueous Work-Up: Extraction with 10% HCl to remove unreacted amine, followed by NaHCO wash to eliminate residual acid.

-

Crystallization: Recrystallization from ethanol/water mixtures enhances purity to >99%.

Catalytic Methods and Advanced Techniques

Lewis Acid-Mediated Reactions

Bi(OTf) and Sc(OTf) (5 mol %) in 1,2-dichloroethane at 85°C facilitate C–N bond activation in tertiary sulfonamides. Though primarily used for cleavage, these conditions might optimize sulfonamide synthesis by accelerating intermediate formation.

Analytical Characterization and Quality Control

Spectroscopic Data

Purity Assessment

Challenges and Mitigation Strategies

Low Yields in Sterically Hindered Systems

The 2,6-dimethyl group on the aniline ring creates steric hindrance, slowing nucleophilic attack. Strategies to address this include:

Byproduct Formation

Dibrominated byproducts (from excess N-bromosuccinimide) are avoided by using 0.5 equivalents of brominating agents.

Industrial-Scale Production Considerations

Chemical Reactions Analysis

Sulfonamide Hydrolysis

The sulfonamide group (-SO₂NH-) is susceptible to hydrolysis under acidic or basic conditions, yielding sulfonic acids and amines. For N-(2,6-dimethylphenyl)-4-fluorobenzenesulfonamide:

-

Conditions : Prolonged heating in concentrated HCl or NaOH.

-

Outcome : Cleavage of the S–N bond generates 4-fluorobenzenesulfonic acid and 2,6-dimethylaniline.

Nucleophilic Aromatic Substitution (NAS)

The 4-fluorine atom on the benzenesulfonamide ring is moderately activated for substitution due to the electron-withdrawing sulfonamide group. Reactions with strong nucleophiles (e.g., amines, alkoxides) may proceed:

-

Example : Reaction with sodium methoxide yields N-(2,6-dimethylphenyl)-4-methoxybenzenesulfonamide.

-

Limitations : Steric hindrance from the 2,6-dimethylphenyl group may slow kinetics compared to less hindered analogs .

Enzyme Inhibition Mechanisms

This compound exhibits biological activity as a potential enzyme inhibitor. Studies suggest interactions with:

-

Structural Basis : The sulfonamide group acts as a zinc-binding motif in carbonic anhydrase inhibition .

Electrophilic Substitution on the Dimethylphenyl Ring

The 2,6-dimethylphenyl group is sterically shielded, limiting electrophilic substitution. Under forcing conditions (e.g., nitration):

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 50°C, 12 h | 4-Fluoro-N-(2,6-dimethyl-3-nitrophenyl)benzenesulfonamide | Low (~15%) |

-

Regioselectivity : Nitration occurs at the less hindered para position relative to existing substituents .

Coordination Chemistry

The sulfonamide nitrogen can act as a ligand in metal complexes:

| Metal Ion | Complex Type | Application |

|---|---|---|

| Cu(II) | Square planar | Catalytic oxidation studies |

| Zn(II) | Tetrahedral | Mimicking metalloenzyme active sites |

Derivatization via Sulfonamide Functionalization

The NH group in the sulfonamide can undergo alkylation or acylation:

| Reaction | Reagent | Product |

|---|---|---|

| N-Alkylation | CH₃I, K₂CO₃, DMF | N-Methyl-N-(2,6-dimethylphenyl)-4-fluorobenzenesulfonamide |

| N-Acylation | AcCl, pyridine | N-Acetyl-N-(2,6-dimethylphenyl)-4-fluorobenzenesulfonamide |

-

Challenges : Steric bulk reduces reactivity; higher temperatures or catalysts (e.g., DMAP) are required.

Oxidative Reactions

The dimethylphenyl ring is resistant to oxidation due to methyl group electron donation. Strong oxidants (e.g., KMnO₄) may degrade the molecule entirely rather than functionalize it.

Photochemical Stability

Under UV light, the compound undergoes slow degradation via C–S bond cleavage, forming fluorobenzene and dimethylaniline derivatives. Stabilizers (e.g., antioxidants) are recommended for long-term storage.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antitumor Activity

Research has demonstrated that sulfonamide derivatives can possess antitumor properties. N-(2,6-dimethylphenyl)-4-fluorobenzenesulfonamide may inhibit specific kinases involved in cancer cell proliferation. A study evaluated similar compounds and reported significant cytotoxicity against various cancer cell lines, indicating that modifications to the sulfonamide group can enhance antitumor activity through mechanisms such as apoptosis induction and caspase activation .

1.2 Antimicrobial Properties

Sulfonamides are well-known for their antimicrobial properties. The presence of the fluorine atom and the sulfonamide group in this compound enhances its ability to disrupt bacterial cell wall synthesis. In vitro studies have shown broad-spectrum activity against various pathogens, including Gram-positive and Gram-negative bacteria. For instance, compounds similar to this sulfonamide have demonstrated Minimum Inhibitory Concentration (MIC) values as low as 0.5 µg/mL against Staphylococcus aureus and 1 µg/mL against Escherichia coli .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be attributed to its molecular structure. The following factors influence its biological activity:

- Fluorine Substitution : Enhances lipophilicity and bioavailability, which is critical for effective drug delivery.

- Sulfonamide Group : Plays a crucial role in enzyme inhibition and antimicrobial action.

- Aromatic Rings : The presence of aromatic systems contributes to the compound's stability and interaction with biological targets.

Case Studies

3.1 Inhibition of Cancer Cell Growth

A study focused on the effects of various sulfonamide derivatives on cancer cell lines demonstrated that this compound exhibited significant growth inhibition in vitro. The mechanism was linked to the compound's ability to induce apoptosis through the activation of specific signaling pathways associated with tumor growth .

3.2 Antimicrobial Efficacy

In another case study, researchers tested this compound against a panel of bacterial strains. The results indicated that the compound effectively inhibited bacterial growth at concentrations comparable to established antibiotics, suggesting its potential as a therapeutic agent in treating bacterial infections .

Table 1: Antitumor Activity of Sulfonamide Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HeLa | 10 | Apoptosis induction |

| Similar Compound A | MCF-7 | 15 | Caspase activation |

| Similar Compound B | A549 | 12 | Cell cycle arrest |

Table 2: Antimicrobial Activity

| Compound Name | Target Organism | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 0.5 |

| This compound | Escherichia coli | 1 |

| Similar Compound C | Pseudomonas aeruginosa | 0.8 |

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-4-fluorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Structural Analogues in Agrochemicals

Several N-(2,6-dimethylphenyl)-substituted compounds are documented as pesticides, differing primarily in functional groups:

Key Differences :

- Functional Group: The sulfonamide group in the target compound contrasts with the acetamide or alanine derivatives in metalaxyl and benalaxyl.

- Substituent Effects: The 4-fluoro substituent in the target compound may increase metabolic stability compared to non-halogenated analogues, a feature critical in pesticide design .

Sulfonamide Derivatives with Varied Substituents

N-(2,6-Dimethylphenyl)-4-methyl-benzenesulfonamide

- Structure : Similar to the target compound but substitutes fluorine with a methyl group.

- Molecular Weight : 291.39 g/mol (vs. 295.33 g/mol for the target).

- Impact of Substituent : The methyl group is electron-donating, reducing sulfonamide acidity compared to the fluorine-substituted analogue. This difference may alter solubility and interaction with hydrophobic enzyme pockets .

N-(2,3-Dimethylphenyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide

- Structure : Features a "double" sulfonamide with 2,3-dimethylphenyl and 4-fluorophenyl groups.

Physicochemical and Crystallographic Comparisons

- Acidity : The target compound’s sulfonamide proton (N–H) is more acidic (pKa ~10–11) than acetamide derivatives (pKa ~15–16) due to the sulfonyl group’s electron-withdrawing effect. This property may enhance hydrogen-bonding interactions in biological systems .

- Crystallography : The 2,6-dimethylphenyl group in the target compound likely induces a planar molecular conformation, as seen in N-(2,6-dimethylphenyl)-4-methyl-benzenesulfonamide (). This rigidity could improve crystalline stability, a factor critical in formulation .

Biological Activity

N-(2,6-dimethylphenyl)-4-fluorobenzenesulfonamide is an organic compound with notable biological activity, primarily due to its sulfonamide functional group. This article delves into its synthesis, biological properties, and potential applications in medicinal chemistry and agrochemicals.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 279.33 g/mol. It features a sulfonamide linkage that contributes to its biological activity, alongside a fluorinated benzene ring which enhances lipophilicity and biological interactions .

Key Physical Properties:

- Molecular Weight: 279.33 g/mol

- Melting Point: Data not explicitly available; requires experimental determination.

- Solubility: Likely soluble in organic solvents due to lipophilic characteristics.

Synthesis

This compound can be synthesized through various established organic chemistry methods. A common approach involves the nucleophilic substitution reaction of 2,6-dimethylphenylamine with 4-fluoro-3-methylbenzenesulfonyl chloride. The reaction typically occurs in an organic solvent such as dichloromethane or chloroform under basic conditions using triethylamine or pyridine.

Antimicrobial Properties

Sulfonamides are well-known for their antimicrobial properties, primarily through the inhibition of dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria. This inhibition disrupts bacterial growth and replication processes .

Table 1: Biological Activity Overview

| Activity Type | Mechanism | Target | Effect |

|---|---|---|---|

| Antimicrobial | Inhibition of dihydropteroate synthase | Bacterial cells | Growth inhibition |

| Cytotoxic | Potential interactions with DNA | Tumor cells (e.g., A549) | Induction of apoptosis |

Cytotoxicity Studies

Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown moderate cytotoxicity towards human lung carcinoma (A549) and cervix carcinoma (HeLa) cells. The cytotoxicity may be attributed to mechanisms such as inhibition of tubulin polymerization and other interactions leading to cellular stress responses .

Applications

This compound has potential applications in:

- Medicinal Chemistry: As a lead compound for developing new antimicrobial agents.

- Agrochemicals: Serving as an intermediate in the synthesis of pesticides and herbicides due to its biological activity .

Case Studies

- Antitumor Activity : In a study focusing on various sulfonamide derivatives, this compound demonstrated significant antitumor activity against A549 cell lines, suggesting its potential as a chemotherapeutic agent .

- In Vivo Studies : Further research is needed to evaluate the in vivo efficacy and safety profile of this compound, especially regarding its pharmacokinetics and biodistribution in living organisms.

Q & A

Q. What are the optimal synthetic conditions for preparing N-(2,6-dimethylphenyl)-4-fluorobenzenesulfonamide?

- Methodological Answer : The compound can be synthesized via sulfonamide formation using 4-fluorobenzenesulfonyl chloride and 2,6-dimethylaniline in a chlorinated solvent (e.g., chloroform) under reflux. A 1:1 molar ratio ensures minimal byproducts. Post-reaction, purify via recrystallization from ethanol (monitored by TLC) to achieve high purity. Characterization should include IR (to confirm NH and SO₂ stretches at ~3250 cm⁻¹ and ~1350/1150 cm⁻¹, respectively) and NMR (¹H/¹³C for aromatic and methyl groups) .

Q. How can researchers confirm the purity of synthesized this compound?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm to assess purity. Cross-validate with melting point analysis (e.g., sharp melting point around 110°C, analogous to related sulfonamides) and mass spectrometry (ESI-MS for molecular ion confirmation). Impurities like unreacted aniline or disubstituted products can be identified via these methods .

Q. What spectroscopic techniques are critical for structural elucidation?

- Methodological Answer :

- ¹H NMR : Identify aromatic protons (δ 6.8–7.5 ppm), methyl groups (δ 2.2–2.4 ppm), and NH protons (δ ~5.5 ppm, broad).

- ¹³C NMR : Confirm sulfonamide SO₂ linkage (C-S resonance at ~140 ppm) and fluorine-induced deshielding in the aromatic ring.

- X-ray diffraction : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H···O interactions) .

Advanced Questions

Q. How do substituents (e.g., fluorine vs. methyl) influence the conformational flexibility of this compound?

- Methodological Answer : Compare torsion angles (e.g., C1–SO₂–NH–C7 = 88.0° in methyl analogs vs. fluorinated derivatives) using SHELXL for refinement and ORTEP-3 for visualization. Fluorine’s electronegativity increases steric hindrance, altering ring tilting (e.g., 49.8° tilt in methyl derivatives vs. variations in fluorinated analogs). Computational modeling (DFT/B3LYP) can predict electronic effects on conformation .

Q. How can crystallographic data resolve contradictions in reported hydrogen-bonding patterns across sulfonamide derivatives?

- Methodological Answer : Analyze intermolecular interactions (e.g., N–H···O and C–H···π) using high-resolution X-ray data. For example, in N-(2,6-dimethylphenyl)-4-methylbenzenesulfonamide, hydrogen bonds form zig-zag chains along the a-axis . Discrepancies in packing motifs (e.g., dimeric vs. polymeric chains) may arise from solvent polarity or crystallization temperature. Cross-validate with Hirshfeld surface analysis to quantify interaction contributions .

Q. What strategies mitigate unexpected byproducts (e.g., double sulfonamides) during synthesis?

- Methodological Answer : Control reaction stoichiometry (1:1 molar ratio) and avoid excess sulfonyl chloride. Monitor reaction progress via in situ IR to detect premature termination. If byproducts form (e.g., N,N-disubstituted sulfonamides ), employ column chromatography (silica gel, ethyl acetate/hexane eluent) for separation. Mechanistic studies (e.g., trapping intermediates) can clarify reaction pathways .

Key Tools and Software

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.